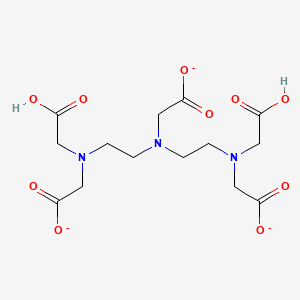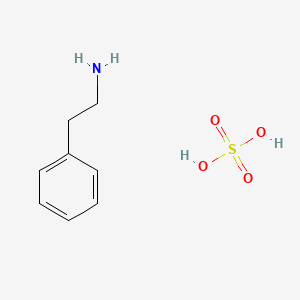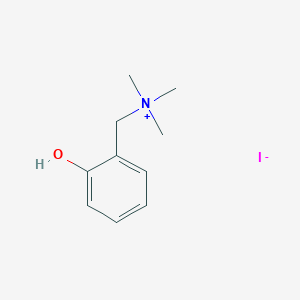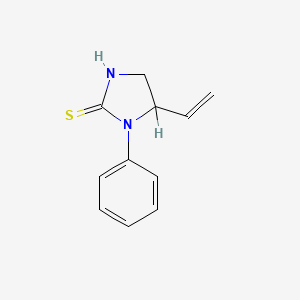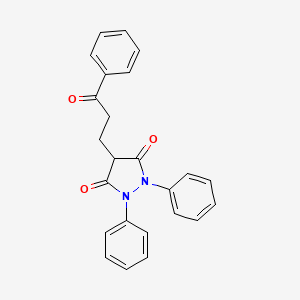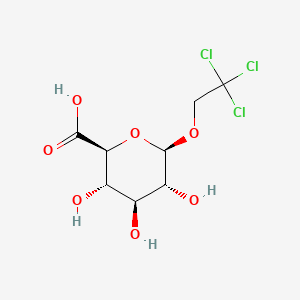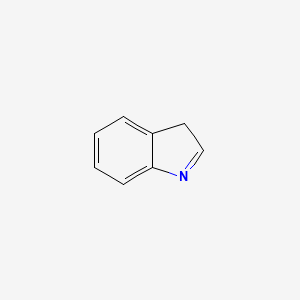
3H-Indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-indole is an indole. It is a tautomer of a 1H-indole.
Applications De Recherche Scientifique
Synthesis and Functionalization : 3H-Indole has been a focus in the synthesis and functionalization of indoles. For example, He, Li, and Li (2010) demonstrated an iodine-mediated intramolecular cyclization of enamines to synthesize 3H-indoles with various derivatives under metal-free conditions (He, Li, & Li, 2010). Similarly, Li et al. (2016) developed a ruthenium-catalyzed process for divergent couplings of imidamides and diazo compounds to synthesize NH indoles and 3H-indoles (Li et al., 2016).
Photochemical Transformations : Reva et al. (2017) explored photochemical transformations of indole and 3-formylindole monomers, finding that under UV irradiation, the 1H-form of indole could convert into the 3H-tautomer (Reva et al., 2017).
Catalysis and Molecular Reactions : Kong and Driver (2015) studied the formation of 3H-indoles via Rh2(II)-catalyzed ester migration from ortho-alkenyl substituted aryl azides (Kong & Driver, 2015).
Biological and Microbial Interactions : Weber et al. (2015) discussed the role of 3-indoxyl sulfate, a conjugate of indole, in relation to the gut microbiota and transplant outcomes (Weber et al., 2015). In addition, Ma et al. (2019) investigated Burkholderia sp. IDO3, an indole-degrading bacterium, for its potential in bioremediation (Ma et al., 2019).
Material Science and Organic Electronics : Xia et al. (2021) explored the use of 3H-indole in the development of red organic light-emitting diodes (OLEDs) through organoboron compounds (Xia et al., 2021).
Propriétés
Numéro CAS |
271-26-1 |
|---|---|
Nom du produit |
3H-Indole |
Formule moléculaire |
C8H7N |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
3H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,6H,5H2 |
Clé InChI |
RKJUIXBNRJVNHR-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CC=CC=C21 |
SMILES canonique |
C1C=NC2=CC=CC=C21 |
Autres numéros CAS |
271-26-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



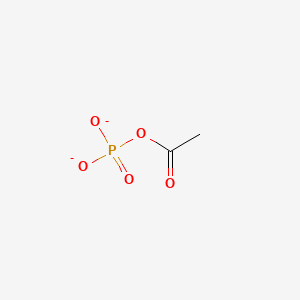
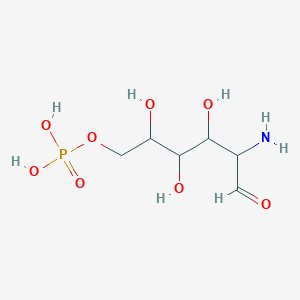
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
